methyl 4-bromo-5-iodothiophene-2-carboxylate

Catalog No.
S6901632
CAS No.
1047635-94-8
M.F
C6H4BrIO2S
M. Wt
346.97 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
methyl 4-bromo-5-iodothiophene-2-carboxylate

CAS Number

1047635-94-8

Product Name

methyl 4-bromo-5-iodothiophene-2-carboxylate

IUPAC Name

methyl 4-bromo-5-iodothiophene-2-carboxylate

Molecular Formula

C6H4BrIO2S

Molecular Weight

346.97 g/mol

InChI

InChI=1S/C6H4BrIO2S/c1-10-6(9)4-2-3(7)5(8)11-4/h2H,1H3

InChI Key

YKZOQOKZRYBPTA-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC(=C(S1)I)Br

Canonical SMILES

COC(=O)C1=CC(=C(S1)I)Br

Methyl 4-bromo-5-iodothiophene-2-carboxylate is a halogenated thiophene derivative characterized by the presence of both bromine and iodine substituents on its aromatic ring, along with a carboxylate functional group. This compound is notable for its unique reactivity and potential applications in various fields, including organic synthesis, medicinal chemistry, and materials science. The molecular formula of methyl 4-bromo-5-iodothiophene-2-carboxylate is C9_{9}H6_{6}BrI O2_{2}S, and its structure features a five-membered thiophene ring fused with halogen atoms and a carboxylate group at the second position.

, including:

  • Substitution Reactions: The bromine and iodine atoms can be replaced by other nucleophiles through nucleophilic or electrophilic substitution.
  • Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura and Stille coupling, forming carbon-carbon bonds with other aromatic or aliphatic compounds.
  • Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions, altering its electronic properties.

Research into the biological activity of methyl 4-bromo-5-iodothiophene-2-carboxylate suggests that its derivatives may exhibit significant pharmacological properties. These compounds have been explored for their potential as inhibitors of viral polymerases, particularly in the context of drug discovery for diseases such as hepatitis C. The presence of halogen atoms may enhance binding affinity to biological targets, making these compounds valuable in medicinal chemistry .

The synthesis of methyl 4-bromo-5-iodothiophene-2-carboxylate typically involves:

  • Halogenation: Bromination and iodination of methyl thiophene-2-carboxylate using bromine and iodine reagents in the presence of catalysts.
  • Reaction Conditions: The reactions are often conducted under controlled temperature conditions to ensure selective substitution at the desired positions, optimizing yield and purity.

Industrial Production

For industrial applications, methods are adapted to enhance scalability. Continuous flow reactors may be employed to maintain consistent reaction parameters and improve efficiency while minimizing impurities.

Methyl 4-bromo-5-iodothiophene-2-carboxylate has diverse applications:

  • Organic Synthesis: Serves as a building block for synthesizing more complex organic molecules and heterocycles.
  • Materials Science: Utilized in the development of organic semiconductors and organic light-emitting diodes (OLEDs).
  • Pharmaceutical Development: Investigated for its potential therapeutic effects, particularly in antiviral drug development.

The mechanism of action for methyl 4-bromo-5-iodothiophene-2-carboxylate involves interactions with molecular targets such as enzymes or receptors. The halogen substituents can facilitate halogen bonding, enhancing the compound's binding affinity and specificity towards these targets. This property is particularly useful in drug design, where modulation of biochemical pathways is desired .

Several compounds share structural similarities with methyl 4-bromo-5-iodothiophene-2-carboxylate. Notable examples include:

Compound NameKey FeaturesUniqueness
4-Bromo-2-chlorothiopheneContains chlorine instead of iodineDifferent halogen combination affects reactivity
5-Iodo-2-thiophenecarboxylic acidLacks bromine substituentLess versatile in certain reactions
Methyl 4-bromo-3-thiophenecarboxylateHas a bromine atom but no iodineVariation in position alters reactivity
Methyl 5-Iodo-3-thiophenecarboxylateLacks bromine atomAffects reactivity in substitution reactions

Uniqueness

Methyl 4-bromo-5-iodothiophene-2-carboxylate is unique due to its specific combination of both bromine and iodine substituents on the thiophene ring along with the carboxylate functional group. This combination allows for enhanced reactivity and versatility compared to mono-halogenated derivatives, making it a valuable intermediate in organic synthesis and various scientific applications.

XLogP3

3.2

Hydrogen Bond Acceptor Count

3

Exact Mass

345.81601 g/mol

Monoisotopic Mass

345.81601 g/mol

Heavy Atom Count

11

Dates

Last modified: 04-15-2024

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